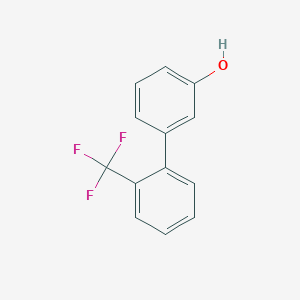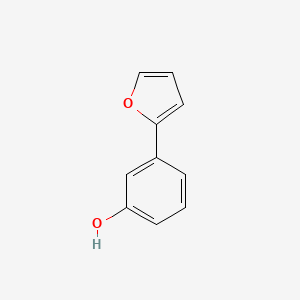
3-(Furan-2-yl)phenol, 95%
説明
3-(Furan-2-yl)phenol, 95% (3-F2P) is a phenolic compound that is widely used in scientific research. It is a colorless to yellowish-brown liquid with a faint odor and a boiling point of 212°C. 3-F2P is a versatile compound that has been used in a variety of scientific applications, including synthesis, biochemical and physiological research, and laboratory experiments.
科学的研究の応用
3-(Furan-2-yl)phenol, 95% is used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and signal transduction. Furthermore, 3-(Furan-2-yl)phenol, 95% has been used in laboratory experiments to study the effects of certain compounds on cellular processes.
作用機序
The mechanism of action of 3-(Furan-2-yl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, and as a modulator of signal transduction pathways. It has also been shown to interact with certain receptors, such as the GABA A receptor, and to modulate the activity of certain proteins, such as the G protein-coupled receptor kinase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Furan-2-yl)phenol, 95% are not fully understood. However, it has been shown to inhibit certain enzymes, modulate signal transduction pathways, and interact with certain receptors. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, 3-(Furan-2-yl)phenol, 95% has been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of certain neurological disorders.
実験室実験の利点と制限
The advantages of using 3-(Furan-2-yl)phenol, 95% in laboratory experiments include its low cost, its wide availability, and its versatility in terms of its applications. Additionally, 3-(Furan-2-yl)phenol, 95% is relatively easy to synthesize and can be purified by simple distillation. The main limitation of using 3-(Furan-2-yl)phenol, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in certain applications.
将来の方向性
The potential future directions for 3-(Furan-2-yl)phenol, 95% research include further investigations into its biochemical and physiological effects, its mechanism of action, and its potential applications in the treatment of certain diseases. Additionally, further research into its synthesis and purification methods could lead to improved methods of production. Additionally, further research into its structure-activity relationships could lead to the development of more potent derivatives of 3-(Furan-2-yl)phenol, 95%. Finally, further research into its potential toxicity and safety could lead to a better understanding of its safety profile.
特性
IUPAC Name |
3-(furan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRXUYBBUJFCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602461 | |
| Record name | 3-(Furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)phenol | |
CAS RN |
35461-95-1 | |
| Record name | 3-(Furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

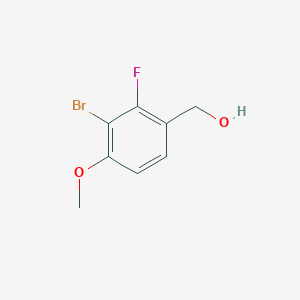

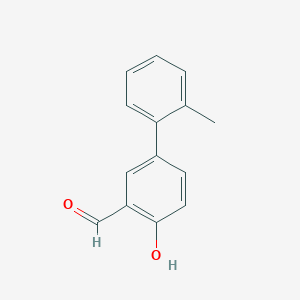
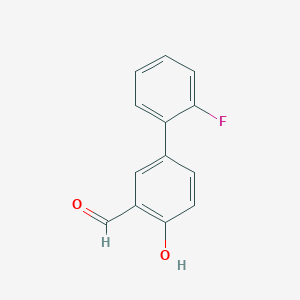
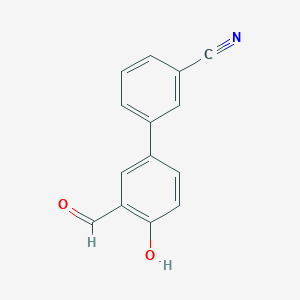
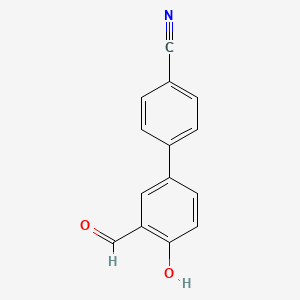

![6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6326608.png)


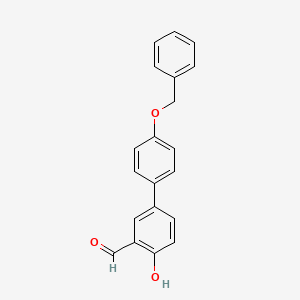
![5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6326643.png)

